KT5720

Catalog No.
S531952
CAS No.
108068-98-0
M.F
C32H31N3O5
M. Wt
537.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KT5720

CAS Number

108068-98-0

Product Name

KT5720

IUPAC Name

hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

Molecular Formula

C32H31N3O5

Molecular Weight

537.6 g/mol

InChI

InChI=1S/C32H31N3O5/c1-3-4-5-10-15-39-30(37)32(38)16-23-34-21-13-8-6-11-18(21)25-26-20(17-33-29(26)36)24-19-12-7-9-14-22(19)35(28(24)27(25)34)31(32,2)40-23/h6-9,11-14,23,38H,3-5,10,15-17H2,1-2H3,(H,33,36)/t23-,31+,32+/m0/s1

InChI Key

ZHEHVZXPFVXKEY-RUAOOFDTSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

KT 5720, KT-5720, KT5720

Canonical SMILES

CCCCCCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C1(O2)C)CNC6=O)O

Isomeric SMILES

CCCCCCOC(=O)[C@@]1(C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)[C@@]1(O2)C)CNC6=O)O

The exact mass of the compound KT5720 is 537.2264 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of hemiaminal in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KT5720 is a synthetically modified indolocarbazole alkaloid derived from K-252a, functioning as a reversible, ATP-competitive inhibitor of Protein Kinase A (PKA) . With a defined inhibition constant (Ki) of approximately 56 to 60 nM for the PKA catalytic subunit, it serves as a critical biochemical tool for isolating cAMP-dependent pathways in live-cell assays . Unlike broader-spectrum parent kinase inhibitors, KT5720 is engineered to minimize cross-reactivity with Protein Kinase C (PKC) and Protein Kinase G (PKG) . From a procurement and handling perspective, KT5720 is highly lipophilic, readily cell-permeable without the need for transfection vectors, and exhibits reliable stability when stored as a DMSO stock solution at -20°C . These quantifiable baseline properties make it a standard choice for laboratories requiring orthogonal PKA inhibition in complex cellular models.

Relying on generic or closely related kinase inhibitors instead of KT5720 can confound experimental readouts due to divergent off-target profiles and mechanisms of action. While the isoquinoline derivative H-89 is a more common PKA inhibitor, it causes off-target inhibition of ROCK, MSK1, and various ion channels, meaning H-89-induced phenotypes cannot be definitively attributed to PKA without orthogonal validation[1]. Substituting KT5720 with its parent compound, K-252a, or staurosporine introduces massive cross-reactivity, as these unrefined alkaloids inhibit PKC, CaMKII, and phosphorylase kinase at nanomolar concentrations . Furthermore, replacing KT5720 with cAMP analogs like Rp-cAMPS fails in systems where the PKA holoenzyme is already dissociated, because Rp-cAMPS targets the regulatory subunit rather than the active catalytic site [2]. Consequently, procuring KT5720 is essential for ensuring catalytic-site specificity and ruling out scaffold-specific artifacts.

PKA Selectivity vs. Broad-Spectrum Parent Compound K-252a

KT5720 was specifically synthesized to overcome the broad-spectrum limitations of its parent indolocarbazole, K-252a. While K-252a exhibits a Ki of 140 nM for PKA alongside potent inhibition of PKC (IC50 ~470 nM) and phosphorylase kinase (IC50 ~1.7 nM), the chemical modification in KT5720 sharpens its PKA affinity to a Ki of 56 nM . At concentrations effective for PKA inhibition, KT5720 does not significantly affect PKC, PKG, or Myosin Light Chain Kinase (MLCK) .

Evidence DimensionPKA Inhibition Constant (Ki) and Target Selectivity
Target Compound DataKT5720: Ki = 56 nM for PKA (minimal PKC/PKG activity)
Comparator Or BaselineK-252a: Ki = 140 nM for PKA (high PKC/CaMKII activity)
Quantified DifferenceKT5720 provides >2.5-fold higher PKA affinity while eliminating the nanomolar PKC/CaMKII cross-reactivity of the parent compound.
ConditionsIn vitro kinase activity assays measuring ATP-competitive inhibition.

Buyers must select KT5720 over cheaper parent alkaloids to prevent confounding PKC or CaMKII inhibition from altering PKA-specific pathway analysis.

Catalytic Site Inhibition vs. Regulatory Subunit Analogs (Rp-cAMPS)

PKA inhibition can be achieved either by preventing holoenzyme dissociation or by directly blocking the active catalytic site. KT5720 operates via the latter mechanism, acting as an ATP-competitive inhibitor of the free catalytic (C) subunit with a Ki of ~60 nM . In contrast, cyclic nucleotide analogs like Rp-cAMPS bind the regulatory (R) subunit to prevent cAMP-induced dissociation. If a cellular pathway involves pre-dissociated or constitutively active C subunits, Rp-cAMPS cannot halt phosphorylation[1].

Evidence DimensionMechanism of Kinase Blockade
Target Compound DataKT5720: Directly inhibits the free PKA catalytic subunit (ATP-competitive).
Comparator Or BaselineRp-cAMPS: Binds regulatory subunits to prevent initial dissociation.
Quantified DifferenceKT5720 halts phosphorylation downstream of holoenzyme dissociation, whereas Rp-cAMPS fails to inhibit already-freed catalytic subunits.
ConditionsCellular assays with elevated basal cAMP or pre-activated PKA holoenzymes.

Procurement of KT5720 is mandatory for experimental models where PKA is already hyperactivated or where regulatory subunits are degraded.

Cell Permeability and Workflow Efficiency vs. Peptide Inhibitors (PKI)

While endogenous Protein Kinase Inhibitor (PKI) peptides offer extreme PKA specificity (Ki ~7.4 nM), their use in live-cell assays is hampered by their inability to cross the plasma membrane[1]. Utilizing PKI requires workarounds such as myristoylation, microinjection, or viral vector cloning. KT5720, as a lipophilic small molecule, is inherently cell-permeable and can be directly applied to culture media from a standard DMSO stock (soluble up to 10 mg/mL).

Evidence DimensionAssay Preparation and Membrane Permeability
Target Compound DataKT5720: Highly cell-permeable, direct addition to media via DMSO stock.
Comparator Or BaselinePKI (Peptide): Impermeable, requires myristoylation or viral vectors.
Quantified DifferenceKT5720 reduces assay preparation time from days (viral vectors) to immediate direct application, while maintaining nanomolar potency.
ConditionsLive-cell signal transduction assays requiring intracellular PKA blockade.

For high-throughput screening, buyers should prioritize KT5720 to avoid the formulation complexity and delivery bottlenecks associated with peptide inhibitors.

Orthogonal Scaffold Validation vs. Isoquinoline Inhibitors (H-89)

H-89 is widely used as a benchmark PKA inhibitor (Ki ~48 nM), but its isoquinolinesulfonamide scaffold carries off-target effects, including the inhibition of ROCK, MSK1, and various ion channels [1]. KT5720 provides a distinct indolocarbazole structural scaffold while maintaining a nearly identical PKA affinity (Ki ~56-60 nM) . Because the off-target profiles of these two scaffolds do not perfectly overlap, using KT5720 in parallel with H-89 verifies that an observed phenotypic response is genuinely PKA-dependent.

Evidence DimensionChemical Scaffold and Off-Target Profile
Target Compound DataKT5720: Indolocarbazole derivative (Ki ~60 nM for PKA).
Comparator Or BaselineH-89: Isoquinolinesulfonamide derivative (Ki ~48 nM for PKA).
Quantified DifferenceBoth achieve ~50-60 nM PKA inhibition, but their divergent structures ensure that shared phenotypic outcomes are strictly PKA-mediated rather than scaffold-specific artifacts.
ConditionsTarget validation assays requiring confirmation of PKA pathway involvement.

Procurement protocols for rigorous signal transduction research must include KT5720 as an orthogonal validation tool to rule out false positives generated by H-89 alone.

Orthogonal Validation of cAMP/PKA Pathways

Because it utilizes an indolocarbazole scaffold, KT5720 is the correct choice for cross-validating results obtained with H-89. It is deployed in rigorous signal transduction studies to confirm that observed effects are genuinely PKA-driven and not artifacts of H-89's isoquinoline-specific off-target interactions [1].

Live-Cell Assays with Pre-Activated PKA

In experimental models where the PKA holoenzyme is already dissociated (e.g., chronic GPCR stimulation or high basal cAMP), KT5720 is selected over regulatory subunit binders like Rp-cAMPS because it directly antagonizes the ATP-binding site of the free catalytic subunit [2].

High-Throughput Intracellular Kinase Screening

Due to its inherent lipophilicity and high cell permeability, KT5720 is prioritized over highly specific but impermeable peptide inhibitors (like PKI). It allows for direct addition to culture media via DMSO stocks, streamlining workflows in neurobiology and oncology screens without the need for viral vectors or transfection reagents.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

537.22637110 Da

Monoisotopic Mass

537.22637110 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

58HV29I28S

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Irritant

Irritant

Wikipedia

KT5720

Dates

Last modified: 08-15-2023
1: Galski H, Sivan H, Lazarovici P, Nagler A. In vitro and in vivo reversal of MDR1-mediated multidrug resistance by KT-5720: implications on hematological malignancies. Leuk Res. 2006 Sep;30(9):1151-8. PubMed PMID: 16542724.
2: Galski H, Lazarovici P, Gottesman MM, Murakata C, Matsuda Y, Hochman J. KT-5720 reverses multidrug resistance in variant S49 mouse lymphoma cells transduced with the human MDR1 cDNA and in human multidrug-resistant carcinoma cells. Eur J Cancer. 1995;31A(3):380-8. PubMed PMID: 7786606.

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